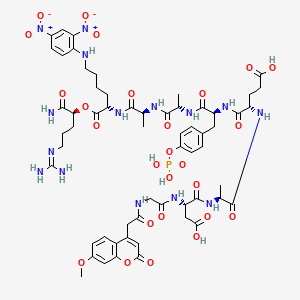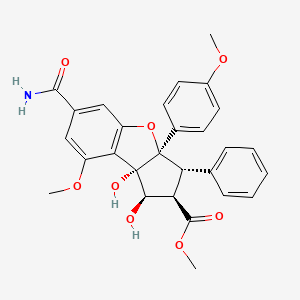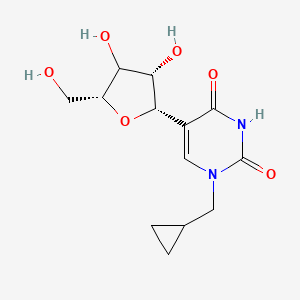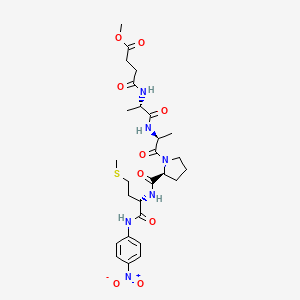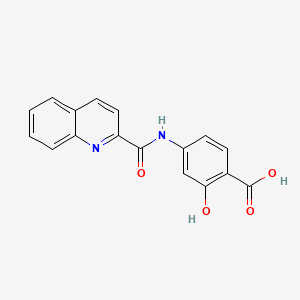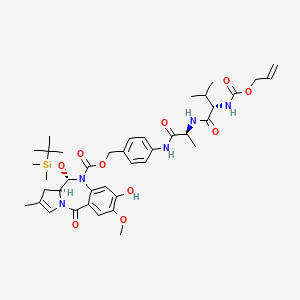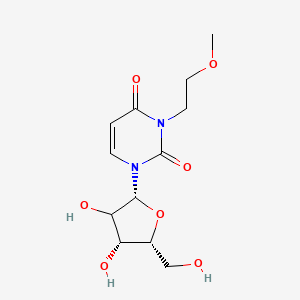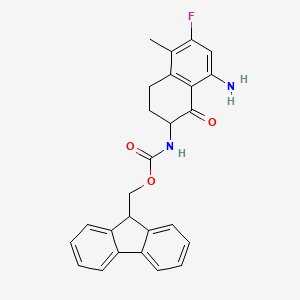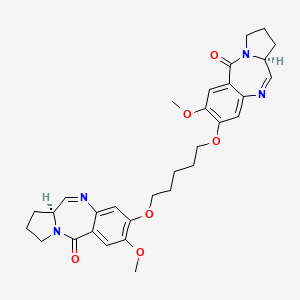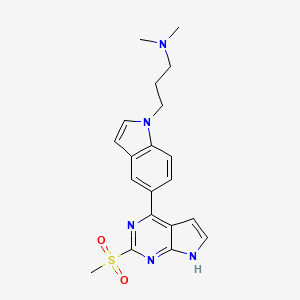![molecular formula C13H19N5O7 B12388929 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an azidomethyl group and a modified oxolane ring, making it a unique molecule of interest for chemists and biologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via a nucleophilic substitution reaction, where a halomethyl precursor is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF).
Modification of the Oxolane Ring: The oxolane ring is modified by introducing hydroxy and methoxyethoxy groups through selective protection and deprotection steps, followed by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in aprotic solvents like DMF.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various azide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound’s azidomethyl group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules. This makes it valuable for studying cellular processes and protein interactions.
Medicine
In medicine, the compound’s potential as a precursor for drug development is of interest. Its ability to undergo various chemical transformations allows for the creation of new pharmacologically active compounds.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione involves its ability to participate in bioorthogonal reactions. The azidomethyl group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Comparison with Similar Compounds
Similar Compounds
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the methoxyethoxy group, making it less versatile in chemical transformations.
5-(bromomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Contains a bromomethyl group instead of an azidomethyl group, which affects its reactivity and applications.
5-(hydroxymethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the azidomethyl group, limiting its use in bioorthogonal chemistry.
Uniqueness
The presence of both the azidomethyl group and the methoxyethoxy group in 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione makes it a unique compound with versatile reactivity and a wide range of applications in scientific research.
Properties
Molecular Formula |
C13H19N5O7 |
|---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(5-19)25-13(10)18-6-15-11(21)7(12(18)22)4-16-17-14/h6-10,13,19-20H,2-5H2,1H3/t7?,8?,9?,10?,13-/m1/s1 |
InChI Key |
ZCGPTBLNXKAPKE-PCPLELDZSA-N |
Isomeric SMILES |
COCCOC1[C@@H](OC(C1O)CO)N2C=NC(=O)C(C2=O)CN=[N+]=[N-] |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC(=O)C(C2=O)CN=[N+]=[N-])CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



